Carbocysteine-lysine

Descripción general

Descripción

Carbocysteine-lysine (chemical formula: C₁₁H₂₃N₃O₆S; CAS: 256-425-9) is a mucoactive and antioxidant compound used in respiratory therapy. It is a lysine salt of S-carboxymethylcysteine, characterized by its ability to modulate mucus viscosity and scavenge reactive oxygen intermediates (ROIs) like hypochlorous acid (HOCl) and hydroxyl radicals (•OH) . Clinically, it is prescribed for chronic obstructive pulmonary disease (COPD), chronic bronchitis, and recently explored in COVID-19 therapy for its dual mucolytic and antioxidant effects . Its therapeutic efficacy is attributed to both mucoregulatory actions (replacing fucomucins with sialomucins) and direct antioxidant activity, which protects lung tissues from oxidative damage .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de carbocisteína-lisina implica la reacción entre L-lisina y carbocisteína en una solución acuosa. Se produce la reacción de formación de sal, dando como resultado la formación de carbocisteína-lisina. La mezcla se somete luego a secado por aspersión para obtener el producto final. Este método garantiza que el producto no contenga disolventes orgánicos residuales, lo que lo hace adecuado para aplicaciones farmacéuticas .

Métodos de Producción Industrial: En entornos industriales, la preparación de carbocisteína-lisina sigue un proceso similar. La reacción se lleva a cabo en reactores a gran escala, y el producto se purifica mediante secado por aspersión. Este método es eficiente y produce un producto de alta pureza con calidad constante .

Análisis De Reacciones Químicas

Oxidation

- The thiol group present in carbocysteine can undergo oxidation, leading to the formation of disulfides.

- Oxidation can be achieved using oxidizing agents like hydrogen peroxide.

Reduction

- Disulfides, formed through oxidation, can be reduced back to thiols.

- Reducing agents like dithiothreitol can be used to facilitate this reduction.

Substitution

- The carboxymethyl group in carbocysteine-lysine can participate in substitution reactions.

- These reactions typically involve various nucleophiles under mild conditions, leading to the formation of substituted carbocysteine derivatives.

Maillard Reaction

Lysine is highly reactive in Maillard reactions, which occur between amino acids and reducing sugars . In Maillard model systems, lysine produces a high number of Maillard reaction products (MRPs) . During these reactions, the side chain of lysine may be eliminated, leading to the formation of various compounds .

Reaction with Reactive Oxygen Species (ROS)

This compound demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS) such as hypochlorous acid (HOCl) and hydroxyl radicals (- OH) . The reactivity of its thioether group contributes to this antioxidant property.

Lysine Bioconjugation

Lysine residues can be modified through vinylic substitution reactions . These reactions involve a reagent reacting with cysteine, followed by the attack of the ε-amino nucleophile on the allylic carbon, leading to thiol exchange and the formation of an enamine bioconjugate .

Redox Reactions

Lysine and cysteine residues can form redox switches in proteins, involving a covalent nitrogen–oxygen–sulfur (NOS) bridge . The distance between the nitrogen and sulfur atoms is a critical factor in determining the formation of covalent NOS bridges versus hydrogen-bond interactions .

Aplicaciones Científicas De Investigación

Efficacy in Reducing Exacerbations

Clinical studies have demonstrated that carbocysteine-lysine significantly reduces the frequency of exacerbations in COPD patients. A prospective study involving 155 patients revealed that the addition of a daily dose of 2.7 g of carbocysteine lysine led to a reduction in exacerbation rates from 1.97 to 1.03 per year (p<0.01) . This effect was noted irrespective of concurrent inhaled steroid therapy.

Improvement in Quality of Life

Patients receiving this compound reported improved quality of life metrics, including reduced symptoms such as cough and dyspnea. The compound's ability to enhance mucociliary clearance contributes to these improvements by facilitating mucus expectoration and reducing airway obstruction .

Antioxidant Effects

Research indicates that this compound possesses significant antioxidant properties, scavenging reactive oxygen species (ROS) and restoring glutathione levels in cells exposed to oxidative stress . This action helps mitigate cellular damage associated with chronic inflammation in respiratory diseases.

Anti-Viral Activity

This compound has demonstrated efficacy against various respiratory viruses, including rhinovirus, respiratory syncytial virus (RSV), and influenza virus. It inhibits viral replication by reducing the expression of sialic acid receptors on epithelial cells, thus limiting viral entry . Moreover, it modulates inflammatory cytokines such as IL-6 and IL-8 during viral infections, potentially reducing the severity of exacerbations in COPD patients caused by viral infections .

Case Studies and Clinical Trials

| Study | Design | Population | Intervention | Outcomes |

|---|---|---|---|---|

| Paone et al., 2019 | Prospective study | 155 COPD patients | 2.7 g carbocysteine lysine daily | Reduced exacerbation rates from 1.97 to 1.03 per year (p<0.01) |

| Yamaya et al., 2016 | Randomized controlled trial | COPD patients | Carbocysteine vs placebo | Significant reduction in common cold frequency; improved lung function |

| Guizzardi et al., 2022 | In vitro study | Airway epithelial cells | Carbocysteine treatment | Reduced oxidative stress markers; enhanced cell viability |

Mecanismo De Acción

La carbocisteína-lisina ejerce sus efectos reduciendo la viscosidad de la mucosidad, lo que facilita su expulsión. Modula la producción de mucinas y mejora la función ciliar, lo que lleva a una mejor eliminación de la mucosidad. Además, tiene propiedades antioxidantes y antiinflamatorias, que contribuyen a sus efectos terapéuticos. El compuesto también interfiere con infecciones virales y bacterianas, proporcionando un efecto protector contra los patógenos respiratorios .

Comparación Con Compuestos Similares

Carbocysteine-lysine belongs to a class of cysteine derivatives and mucolytic agents. Below is a detailed comparison with structurally or functionally related compounds:

N-Acetylcysteine (NAC)

- Mechanism : NAC acts as a glutathione precursor, replenishing intracellular antioxidants, and breaking disulfide bonds in mucus via its free thiol group .

- Antioxidant Efficacy : In vitro, this compound demonstrated superior radical scavenging at lower concentrations (2.5 mM vs. 5 mM for NAC) against HOCl and •OH .

- Clinical Use : Both are used in COPD, but this compound shows additional anti-inflammatory effects by reducing interleukin-8 (IL-8) production, a key mediator of neutrophil recruitment .

- Pharmacokinetics: Limited comparative data, but this compound’s lysine moiety may enhance solubility and bioavailability .

S-Hydroxycysteine

- Structure: A cysteine derivative with a hydroxylated thiol group (C₃H₇NO₃S) .

- Function: Primarily experimental, targeting proteins like glutathione S-transferase.

S-Sulfocysteine

- Structure: Contains a sulfonic acid group (C₃H₇NO₅S₂) .

- Role: Used in biochemical research as a cysteine analog. No evidence of mucoactive or antioxidant therapeutic applications .

Cysteinylglycine

- Structure : A dipeptide (C₅H₁₀N₂O₃S) derived from glutathione metabolism .

- Function : Acts as an intermediate in antioxidant pathways but lacks direct therapeutic use. This compound’s larger molecular structure provides sustained mucoregulation and ROI scavenging .

Calcium Lysinate

- Structure : A calcium salt of lysine (2C₆H₁₃N₂O₂·Ca) .

- Role: Primarily a dietary supplement. No overlap with this compound’s pharmacological profile .

Table 1: Comparative Overview of this compound and Similar Compounds

Key Research Findings

Antioxidant Superiority : this compound’s thioether group selectively scavenges HOCl and •OH, protecting α1-antitrypsin from inactivation and reducing IL-8 production in inflamed tissues .

COVID-19 Potential: Preclinical studies suggest its antioxidant-mucolytic synergy may mitigate SARS-CoV-2-induced mucus hyperproduction and oxidative lung damage .

Actividad Biológica

Carbocysteine-lysine (CLS) is a compound derived from carbocysteine, a thioether mucolytic agent known for its antioxidant and anti-inflammatory properties. This article explores the biological activities of CLS, focusing on its mechanisms of action, therapeutic applications, and clinical efficacy, particularly in respiratory diseases such as chronic obstructive pulmonary disease (COPD).

1. Antioxidant Activity

Carbocysteine has demonstrated significant antioxidant properties. Research indicates that CLS interferes with the conversion of xanthine dehydrogenase into xanthine oxidase, thereby reducing superoxide production. In vitro studies show that CLS effectively scavenges reactive oxygen species (ROS), protecting cellular structures from oxidative damage. It has been found to be more effective than other antioxidants like glutathione and N-acetyl cysteine in reducing DNA damage in bronchoalveolar lavages from COPD patients .

2. Mucolytic Effects

CLS modulates mucin production and enhances ciliary function, which is crucial for mucociliary clearance in the respiratory tract. By normalizing intracellular levels of cyclic adenosine monophosphate (cAMP), CLS reduces abnormal mucus secretion and inflammation in airway cells . This action is particularly beneficial for patients with obstructive airway diseases.

3. Anti-Inflammatory Properties

Carbocysteine has been shown to decrease the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in response to viral infections, including rhinovirus infections. This suggests a role in mitigating inflammatory responses associated with respiratory infections .

Clinical Efficacy

1. COPD Management

A prospective study assessed the long-term effects of CLS on exacerbations in COPD patients. The results indicated a significant reduction in the frequency of exacerbations from an average of 1.97 to 1.03 per year (p<0.01) when CLS was added to standard therapy . In patients with a history of frequent exacerbations, the rate decreased significantly from 69% to 33% .

2. Case Studies

Several case studies have highlighted the effectiveness of CLS in improving quality of life and reducing symptoms in patients with chronic respiratory conditions. For instance, one study noted that patients receiving CLS alongside bronchodilators experienced improved lung function and reduced hospitalizations due to exacerbations .

Data Summary

| Study | Population | Intervention | Outcome | Findings |

|---|---|---|---|---|

| Study A | COPD patients | Carbocysteine 2.7 g/day | Exacerbation rate | Reduced from 1.97 to 1.03/year (p<0.01) |

| Study B | Healthy donors exposed to COPD-BAL | CLS vs GSH/NAC | DNA damage protection | CLS more effective than GSH/NAC |

| Study C | Rhinovirus-infected cells | Carbocysteine treatment | Cytokine levels | Reduced IL-6 and IL-8 secretion |

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for characterizing the molecular interactions of carbocysteine-lysine in vitro?

- Methodological Answer : Use biophysical techniques such as isothermal titration calorimetry (ITC) to quantify binding affinities and nuclear magnetic resonance (NMR) to resolve structural interactions. Pair these with molecular dynamics simulations to predict binding sites . Ensure reproducibility by adhering to standardized protocols for buffer preparation and temperature control, as outlined in systematic review frameworks .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV-Vis detection to monitor degradation products. Accelerated stability studies under controlled humidity/temperature (e.g., ICH Q1A guidelines) should be paired with mass spectrometry to identify degradation pathways . Statistical analysis of variance (ANOVA) can quantify batch-to-batch variability .

Q. What are the key considerations for designing dose-response studies to evaluate this compound’s mucolytic activity?

- Methodological Answer : Define dose ranges based on prior pharmacokinetic data and use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Include positive controls (e.g., N-acetylcysteine) and negative controls (vehicle-only) to isolate compound-specific effects. Ensure blinding and randomization to minimize bias .

Advanced Research Questions

Q. How can contradictory findings in this compound’s anti-inflammatory vs. oxidative stress modulation be resolved?

- Methodological Answer : Conduct pathway-specific assays (e.g., NF-κB luciferase reporter for inflammation, glutathione assays for oxidative stress) under identical experimental conditions. Use meta-analysis frameworks to reconcile discrepancies across studies, prioritizing datasets with validated outcome measures (e.g., CONSORT-compliant trials) . Apply Bayesian statistics to assess probability of mechanistic divergence .

Q. What strategies mitigate confounding variables in longitudinal studies of this compound’s pharmacokinetics?

- Methodological Answer : Implement crossover study designs to control inter-subject variability. Use population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like age, renal function, and concomitant medications. Validate models via bootstrapping or visual predictive checks .

Q. How can researchers optimize in silico models to predict this compound’s off-target interactions?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with machine learning algorithms trained on ChEMBL or PubChem datasets. Validate predictions using surface plasmon resonance (SPR) for kinetic binding analysis. Address false positives by integrating cheminformatics filters (e.g., Lipinski’s Rule of Five) .

Q. Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for reconciling conflicting efficacy data in this compound trials?

- Methodological Answer : Apply mixed-effects models to handle clustered data (e.g., multicenter trials). Conduct sensitivity analyses to assess robustness against outliers. Use GRADE criteria to evaluate evidence quality, emphasizing studies with low risk of bias and high methodological transparency .

Q. How should researchers address batch-dependent variability in this compound’s bioactivity assays?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis and characterization. Use principal component analysis (PCA) to identify critical process parameters (CPPs) influencing variability. Cross-validate results with orthogonal assays (e.g., ELISA for protein binding, cell viability assays) .

Q. Ethical & Reproducibility Considerations

Q. What protocols ensure ethical data sharing for this compound research while protecting intellectual property?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo or ChEMBL. Use material transfer agreements (MTAs) for proprietary compounds, and cite original synthesis protocols to maintain reproducibility .

Q. How can researchers design studies to minimize ethical conflicts in this compound’s preclinical testing?

Propiedades

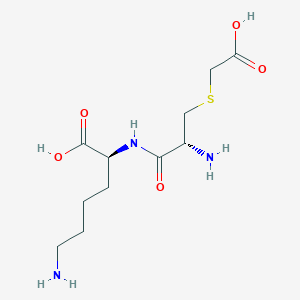

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5S/c12-4-2-1-3-8(11(18)19)14-10(17)7(13)5-20-6-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFWVUHYOBPQHY-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CSCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CSCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003022 | |

| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82951-55-1 | |

| Record name | L-Lysine, N2-[S-(carboxymethyl)-L-cysteinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82951-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082951551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-Amino-3-[(carboxymethyl)sulfanyl]-1-hydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.